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Compound of Interest

Compound Name: 3-Tert-butylthio-2-carboxypyridine

Cat. No.: B014650 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Tert-butylthio-2-carboxypyridine, also known as 3-(tert-Butylthio)picolinic acid, is a sulfur-

containing pyridinecarboxylic acid derivative.[1] Its chemical structure features a pyridine ring

functionalized with a carboxylic acid group at the 2-position and a tert-butylthio group at the 3-

position. This compound is primarily recognized as a useful intermediate in organic synthesis.

[2] While extensive peer-reviewed data on its biological activity is limited in publicly accessible

literature, its structural motifs are of interest in medicinal chemistry and drug discovery. Picolinic

acid, the parent molecule, is a natural human metabolite of tryptophan involved in zinc

transport and displays immunomodulatory and anti-infective properties.[3] The introduction of a

bulky, lipophilic tert-butylthio group can significantly alter the physicochemical properties and

biological activity of the parent scaffold, making it a compound of interest for further

investigation.

Chemical and Physical Properties
A summary of the key chemical and physical properties of 3-Tert-butylthio-2-carboxypyridine
is presented below. These properties are essential for designing synthetic routes, developing

analytical methods, and formulating the compound for experimental assays.
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Property Value Source

CAS Number 178811-41-1 [1]

Molecular Formula C₁₀H₁₃NO₂S [1][4]

Molecular Weight 211.28 g/mol [1]

Alternate Names

3-tert-Butylthiopicolinic Acid, 3-

[(1,1-Dimethylethyl)thio]-2-

pyridinecarboxylic Acid, 3-tert-

butylsulfanylpyridine-2-

carboxylic acid

[1][5][6]

Boiling Point
346.073°C at 760 mmHg

(Predicted)
[7]

Appearance Not specified (Typically a solid)

Synthesis and Manufacturing
3-Tert-butylthio-2-carboxypyridine is available commercially from various chemical suppliers,

typically with purities ranging from 96% to 99%.[5][7] While detailed, peer-reviewed synthetic

protocols are not widely published, chemical database information suggests a potential

synthetic pathway.

A plausible synthetic route involves the hydrolysis of a nitrile precursor. This workflow is a

common method for the synthesis of carboxylic acids.

Potential Synthetic Workflow
The synthesis likely proceeds from upstream precursors such as 3-Bromo-2-cyanopyridine,

which is converted to 3-tert-butylsulfanylpyridine-2-carbonitrile.[5] The final step would be the

hydrolysis of the nitrile group to a carboxylic acid.
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Caption: Potential synthesis workflow for 3-Tert-butylthio-2-carboxypyridine.

Experimental Protocol: Generalized Nitrile Hydrolysis
While a specific protocol for this compound is not available, a general procedure for the acid-

catalyzed hydrolysis of an aryl nitrile is provided below for reference. Researchers must

optimize conditions such as temperature, reaction time, and purification methods for this

specific substrate.

Materials:

3-tert-butylsulfanylpyridine-2-carbonitrile

Concentrated Sulfuric Acid (H₂SO₄)

Water (H₂O)
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Diethyl ether or other suitable organic solvent

Sodium bicarbonate (NaHCO₃) solution (saturated)

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, separatory funnel,

rotary evaporator.

Procedure:

Reaction Setup: In a round-bottom flask, dissolve the starting nitrile (1 equivalent) in a

mixture of water and concentrated sulfuric acid (e.g., a 1:1 v/v ratio). Caution: Add acid to

water slowly and with cooling.

Heating: Attach a reflux condenser and heat the mixture to reflux (typically 100-120°C) with

vigorous stirring.

Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin

Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the

starting material is consumed.

Workup: Cool the reaction mixture to room temperature and then carefully pour it over

crushed ice.

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with

an organic solvent like diethyl ether (3x volumes).

Neutralization: Combine the organic layers and wash with a saturated sodium bicarbonate

solution to neutralize any remaining acid. Caution: CO₂ evolution may cause pressure

buildup.

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g.,

MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude

carboxylic acid.
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Purification: Purify the crude product by recrystallization from a suitable solvent system or by

column chromatography to obtain the final product, 3-Tert-butylthio-2-carboxypyridine.

Potential Applications in Drug Development
Although no specific biological activity has been documented for 3-Tert-butylthio-2-
carboxypyridine itself, its structural components suggest potential areas of research. The tert-

butyl group is widely used in drug synthesis to enhance metabolic stability, increase

lipophilicity, and provide steric bulk, which can influence binding to biological targets.[8] The

picolinic acid scaffold is known to chelate metal ions and is a precursor to various bioactive

molecules.

Given these features, this compound could serve as a valuable building block or fragment in

the following research areas:

Enzyme Inhibitors: The carboxylic acid group can act as a key binding moiety (e.g., a zinc-

binding group) for metalloenzymes. The bulky tert-butylthio group could confer selectivity by

probing specific hydrophobic pockets within an enzyme's active site.

Fragment-Based Drug Discovery (FBDD): As a relatively small molecule with distinct

functional groups, it could be used in FBDD screening campaigns to identify initial hits

against various protein targets.

Medicinal Chemistry Scaffolding: It can be used as a starting point for the synthesis of more

complex molecules. The carboxylic acid and the pyridine ring offer multiple points for

chemical modification to explore structure-activity relationships (SAR).

The logical flow for investigating a novel compound like this in a drug discovery context is

outlined below.
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Caption: Logical workflow for the initial stages of drug discovery research.

Conclusion
3-Tert-butylthio-2-carboxypyridine (CAS 178811-41-1) is a commercially available synthetic

intermediate. While direct data on its biological function is scarce, its chemical structure,

combining a metal-chelating picolinic acid core with a bulky, lipophilic tert-butylthio group,
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makes it a compound of interest for medicinal chemists and drug discovery scientists. Its

primary current role is that of a building block for the synthesis of more complex and potentially

bioactive molecules. Further screening and research are required to elucidate any therapeutic

potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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